molecular formula C22H26N4O2 B12601413 ([1,1'-Biphenyl]-2,2'-diyl)bis[(piperazin-1-yl)methanone] CAS No. 904958-94-7

([1,1'-Biphenyl]-2,2'-diyl)bis[(piperazin-1-yl)methanone]

Cat. No.: B12601413
CAS No.: 904958-94-7
M. Wt: 378.5 g/mol
InChI Key: MTZQFULCJHOCEV-UHFFFAOYSA-N
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Description

([1,1’-Biphenyl]-2,2’-diyl)bis[(piperazin-1-yl)methanone]: is a complex organic compound characterized by its biphenyl core and piperazine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ([1,1’-Biphenyl]-2,2’-diyl)bis[(piperazin-1-yl)methanone] typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a halogenated benzene derivative reacts with a boronic acid in the presence of a palladium catalyst.

    Attachment of Piperazine Groups: The piperazine groups are introduced via nucleophilic substitution reactions. The biphenyl core is reacted with piperazine in the presence of a suitable base, such as potassium carbonate, under reflux conditions.

Industrial Production Methods

Industrial production of ([1,1’-Biphenyl]-2,2’-diyl)bis[(piperazin-1-yl)methanone] may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reagent flow rates.

Chemical Reactions Analysis

Types of Reactions

([1,1’-Biphenyl]-2,2’-diyl)bis[(piperazin-1-yl)methanone]: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The piperazine groups can undergo substitution reactions with electrophiles, such as alkyl halides, to form N-alkylated derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Alkyl halides, acyl chlorides; reactions are carried out in the presence of a base, such as potassium carbonate, under reflux conditions.

Major Products Formed

    Oxidation: Oxidized biphenyl derivatives.

    Reduction: Reduced biphenyl derivatives.

    Substitution: N-alkylated or N-acylated piperazine derivatives.

Scientific Research Applications

([1,1’-Biphenyl]-2,2’-diyl)bis[(piperazin-1-yl)methanone]: has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a pharmacological agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its structural versatility.

Mechanism of Action

The mechanism of action of ([1,1’-Biphenyl]-2,2’-diyl)bis[(piperazin-1-yl)methanone] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperazine groups can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

([1,1’-Biphenyl]-2,2’-diyl)bis[(piperazin-1-yl)methanone]: can be compared with other biphenyl derivatives and piperazine-containing compounds:

Properties

CAS No.

904958-94-7

Molecular Formula

C22H26N4O2

Molecular Weight

378.5 g/mol

IUPAC Name

[2-[2-(piperazine-1-carbonyl)phenyl]phenyl]-piperazin-1-ylmethanone

InChI

InChI=1S/C22H26N4O2/c27-21(25-13-9-23-10-14-25)19-7-3-1-5-17(19)18-6-2-4-8-20(18)22(28)26-15-11-24-12-16-26/h1-8,23-24H,9-16H2

InChI Key

MTZQFULCJHOCEV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=CC=C2C3=CC=CC=C3C(=O)N4CCNCC4

Origin of Product

United States

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